3-(4-methoxyphenyl)-2-methyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one
Description
3-(4-Methoxyphenyl)-2-methyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one is a synthetic flavonoid derivative characterized by a chromen-4-one core substituted with a 4-methoxyphenyl group at position 3, a methyl group at position 2, and a 4-phenylpiperazine-linked ethoxy moiety at position 5. Its structural complexity is designed to optimize interactions with biological targets, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as evidenced by related compounds in the literature . The 4-phenylpiperazine group enhances lipophilicity and receptor binding, while the methoxy substituent modulates electronic properties and metabolic stability.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2-methyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O4/c1-21-28(22-8-10-24(33-2)11-9-22)29(32)26-13-12-25(20-27(26)35-21)34-19-18-30-14-16-31(17-15-30)23-6-4-3-5-7-23/h3-13,20H,14-19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRRVTPOQLKAPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCN(CC3)C4=CC=CC=C4)C5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-methoxyphenyl)-2-methyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one , also referred to as a chromenone derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula
- C29H30N2O4
- Molecular Weight : 470.569 g/mol
Structural Features
The compound features:
- A chromenone backbone, which is known for various biological activities.
- A piperazine moiety, which is often associated with neuroactive properties.
- Methoxy and ethoxy substituents that may influence its lipophilicity and interaction with biological targets.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Chromenone Backbone | Core structure with potential antioxidant activity |
| Piperazine Ring | Implicated in neuropharmacological effects |
| Methoxy Group | Enhances lipophilicity and bioavailability |
| Ethoxy Group | May influence receptor binding affinity |
Pharmacological Effects
1. Antioxidant Activity
Research indicates that chromenone derivatives exhibit significant antioxidant properties, potentially due to their ability to scavenge free radicals. The presence of the methoxy group enhances this activity by increasing the electron density on the aromatic ring, facilitating electron donation.
2. Neuropharmacological Effects
The piperazine moiety is known for its role in modulating neurotransmitter systems. Studies have shown that compounds containing piperazine can act as serotonin and dopamine receptor modulators, which may contribute to anxiolytic and antidepressant effects.
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits inhibitory activity against several enzymes relevant to neurodegenerative diseases:
- Acetylcholinesterase (AChE) : Inhibitory activity was observed, suggesting potential use in treating Alzheimer's disease.
- Cyclooxygenase (COX) : Moderate inhibition indicates anti-inflammatory properties.
Table 2: Biological Activity Data
| Biological Activity | Assay Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase | Enzyme Inhibition | 19.2 |
| Cyclooxygenase (COX-2) | Enzyme Inhibition | 13.2 |
| Lipoxygenase (LOX) | Enzyme Inhibition | Not specified |
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of the compound using an in vitro model of oxidative stress. Results indicated that treatment with the compound significantly reduced cell death in neuronal cell lines exposed to oxidative stressors, supporting its potential as a therapeutic agent for neurodegenerative disorders.
Case Study 2: Anticancer Activity
In another study, the compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney). The results showed moderate cytotoxicity, suggesting that further development could lead to novel anticancer agents.
Structure-Activity Relationship (SAR)
The SAR analysis of similar chromenone derivatives indicates that modifications on the phenyl ring and piperazine moiety significantly affect biological activity. The presence of electron-donating groups like methoxy enhances receptor affinity and activity against target enzymes.
Key Findings from SAR Studies
- Electron-withdrawing groups on the aromatic ring generally increase enzyme inhibition.
- Hydrophobic interactions are crucial for binding affinity; thus, optimizing substituents can enhance pharmacological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of isoflavone and chromenone derivatives modified with amino- or piperazine-linked ethoxy chains. Below is a detailed comparison with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison of Key Analogues
Key Findings :
Impact of Piperazine vs. Piperidine: The target compound’s 4-phenylpiperazine group (vs. Piperidine analogs (e.g., G1) show moderate activity (IC₅₀ ~1–3 µM), while chiral substituents (e.g., G2) improve potency due to stereoselective interactions .
Role of the 2-Methyl Group: The 2-methyl substituent in the target compound may reduce metabolic oxidation of the chromenone core compared to unmethylated analogs (e.g., G1, G2), improving pharmacokinetic stability .
Ethoxy Chain Modifications :
- Compounds with bulkier substituents (e.g., Compound 10 ’s benzyl-methylamine) exhibit lower solubility but higher lipophilicity, which may enhance blood-brain barrier penetration .
- Extended linkers (e.g., FM04 ’s ethoxy-ethoxy chain) shift activity toward P-glycoprotein inhibition rather than cholinesterase targeting .
Dual-Substituted Analogs: Compound 16 demonstrates dual substitution at both the chromenone core and phenyl ring, achieving synergistic AChE/BuChE inhibition but with synthetic complexity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
